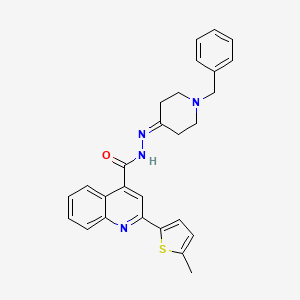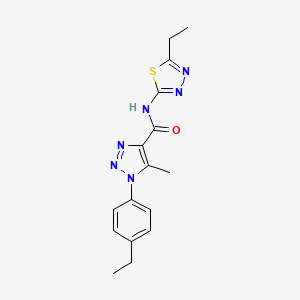![molecular formula C17H20FNO2S B4766714 N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4766714.png)
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, also known as F13714, is a chemical compound that has gained much attention in recent years due to its potential therapeutic applications. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in the treatment of depression, anxiety, and other psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide involves the inhibition of serotonin reuptake in the presynaptic neuron, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin concentration results in enhanced neurotransmission and modulation of various physiological functions, including mood, anxiety, and appetite. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have a high affinity for the serotonin transporter (SERT) and a low affinity for other neurotransmitter transporters, such as dopamine and norepinephrine transporters, which may contribute to its selectivity for serotonin reuptake inhibition.
Biochemical and Physiological Effects:
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects in preclinical models. In animal studies, N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to increase extracellular serotonin levels in the brain, as well as enhance serotonin-mediated neurotransmission in various brain regions. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has also been shown to reduce immobility time in the forced swim test, a behavioral test used to evaluate antidepressant-like activity. Additionally, N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze test.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its selectivity for serotonin reuptake inhibition, which may reduce the risk of adverse effects associated with non-selective neurotransmitter reuptake inhibition. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life, which may make it suitable for clinical development. However, one of the limitations of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide is its limited availability and high cost, which may hinder its widespread use in research and development.
Direcciones Futuras
There are several future directions for the research and development of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide. One area of interest is the evaluation of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in clinical trials for the treatment of depression and anxiety disorders. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to elucidate the molecular mechanisms underlying the antidepressant and anxiolytic effects of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide, as well as its potential interactions with other neurotransmitter systems.
Aplicaciones Científicas De Investigación
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has shown potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Several studies have been conducted to evaluate the efficacy and safety of N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide in preclinical models, and the results have been promising. N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide has been shown to selectively inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions. This mechanism of action is similar to that of other SSRIs, such as fluoxetine and sertraline, which are widely used in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-14-5-2-3-7-16(14)13-22(20,21)19-12-4-6-15-8-10-17(18)11-9-15/h2-3,5,7-11,19H,4,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKVAMIFHRTWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NCCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorophenyl)propyl]-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4766653.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)

![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)

![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)


![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-(1-phenylethyl)(thiourea)]](/img/structure/B4766709.png)

![N-benzyl-2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-isobutyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4766731.png)